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molecular formula C5H4Cl2N2S B1316840 4,5-Dichloro-2-(methylsulfanyl)pyrimidine CAS No. 99469-85-9

4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Cat. No. B1316840
M. Wt: 195.07 g/mol
InChI Key: JATIYCWFOYRIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056865B2

Procedure details

4,5-dichloro-2-(methylthio)pyrimidine (23 g, 0.118 mol) was added to aq. HI (250 mL). The resulting mixture was stirred at room temperature for 24 h. TLC (Petroleum ether:EtOAc=4:1) indicated that the reaction was complete. The solid formed was collected and was treated with H2O (250 mL). The mixture was then adjusted to pH=7˜8 with solid K2CO3 and was extracted with CH2Cl2 (100 mL×4). The combined organic layers were washed with brine (50 mL), dried over Na2SO4 and filtered. The filtrate was concentrated and dried on vacuum to give title compound (29 g, 86%) as a light yellow solid.
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][N:5]=[C:4]([S:9][CH3:10])[N:3]=1.[IH:11]>CCOC(C)=O>[Cl:8][C:7]1[C:2]([I:11])=[N:3][C:4]([S:9][CH3:10])=[N:5][CH:6]=1

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
ClC1=NC(=NC=C1Cl)SC
Name
Quantity
250 mL
Type
reactant
Smiles
I
Step Two
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid formed
CUSTOM
Type
CUSTOM
Details
was collected
ADDITION
Type
ADDITION
Details
was treated with H2O (250 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with CH2Cl2 (100 mL×4)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried on vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C(=NC(=NC1)SC)I
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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